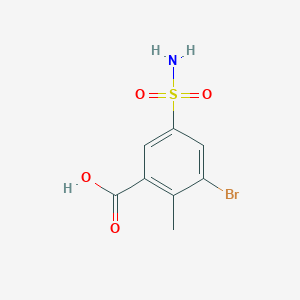

3-Bromo-2-methyl-5-sulfamoylbenzoic acid

Beschreibung

3-Bromo-2-methyl-5-sulfamoylbenzoic acid (CAS: 1335523-82-4) is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a sulfamoyl (-SO₂NH₂) group at the 5-position. However, it is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Eigenschaften

Molekularformel |

C8H8BrNO4S |

|---|---|

Molekulargewicht |

294.12 g/mol |

IUPAC-Name |

3-bromo-2-methyl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |

InChI-Schlüssel |

UVNHUIBQGCSERP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1Br)S(=O)(=O)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of the sulfamoyl group. One common method includes:

Bromination: 2-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Sulfamoylation: The brominated product is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group at the 5-position.

Industrial Production Methods: Industrial production of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-2-methyl-5-sulfamoylbenzoic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfonic acids or reduction reactions to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

- Substituted benzoic acids, sulfonic acids, and amines are some of the major products formed from these reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-2-methyl-5-sulfamoylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a building block for the synthesis of drug candidates.

Industry: In the industrial sector, 3-Bromo-2-methyl-5-sulfamoylbenzoic acid is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the following table compares 3-bromo-2-methyl-5-sulfamoylbenzoic acid with structurally related benzoic acid derivatives:

Key Observations:

Substituent Position and Reactivity : The position of the bromine and sulfamoyl groups significantly impacts reactivity. For example, 5-Bromo-2-(methylsulfonyl)benzoic acid (CAS: 146431-33-6) exhibits higher polarity due to the electron-withdrawing sulfone group at the 2-position, whereas 3-Bromo-2-methyl-5-sulfamoylbenzoic acid’s sulfamoyl group may confer hydrogen-bonding capacity for enzyme interactions .

Functional Group Variations : Replacing sulfamoyl (-SO₂NH₂) with methylsulfonyl (-SO₂CH₃) or trifluoromethoxy (-OCF₃) alters solubility and biological activity. Methylsulfonyl derivatives (e.g., 146431-33-6) are more stable under acidic conditions compared to sulfamoyl analogs .

Amino vs. Sulfamoyl Groups: The amine-substituted analog (206548-13-2) lacks the sulfamoyl moiety, making it less suited for targeting sulfonamide-sensitive enzymes but more reactive in coupling reactions .

Biologische Aktivität

3-Bromo-2-methyl-5-sulfamoylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural features suggest possible interactions with various biological targets, including enzymes involved in cancer progression and other pathological conditions.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a bromine substituent, a methyl group, and a sulfamoyl functional group. This combination may enhance its affinity towards specific biological targets, particularly carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the significance of carbonic anhydrase IX (CAIX) as a therapeutic target in cancer treatment. CAIX is overexpressed in various solid tumors and plays a crucial role in regulating the tumor microenvironment. Compounds designed to inhibit CAIX have shown promise in limiting tumor invasion and metastasis. For instance, derivatives of sulfamoylbenzoic acids have demonstrated high binding affinities to CAIX, with some exhibiting values as low as 0.12 nM, indicating strong potential for anticancer applications .

Inhibition Studies

The inhibition potency of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid can be assessed using various assays. For example, studies involving methyl 5-sulfamoyl-benzoates have shown that modifications in the benzenesulfonamide ring significantly affect binding affinities to CA isozymes. The structure-activity relationship (SAR) analysis indicates that specific substitutions can lead to enhanced selectivity and potency against CAIX compared to other isoforms .

Study on Sulfamoyl Compounds

A comprehensive evaluation of sulfamoyl compounds indicated that those with specific structural modifications exhibited notable inhibitory activity against CAIX. For instance, a study reported that certain methyl 5-sulfamoyl-benzoates displayed an intrinsic dissociation constant reaching 0.08 pM, showcasing their potential as effective anticancer agents .

In Vivo Efficacy

In vivo studies are essential for understanding the therapeutic potential of these compounds. Animal models treated with sulfonamide-based inhibitors demonstrated reduced tumor growth rates compared to control groups, suggesting that these compounds could effectively target metabolic pathways critical for tumor survival .

Data Tables

| Compound Name | Binding Affinity (K_d) | Selectivity Ratio (CAIX vs Other Isozymes) |

|---|---|---|

| 3-Bromo-2-methyl-5-sulfamoylbenzoic acid | 0.12 nM | >100-fold |

| Methyl 5-sulfamoyl-benzoate | 0.08 pM | High |

| Other Sulfamoyl Derivatives | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.